Hydrogen Bond Donor Capacity: Secondary Amine (HBD = 1) vs. Tertiary Amine Isomers (HBD = 0)
2-Benzyl-2-methylpyrrolidine possesses one N–H hydrogen bond donor (HBD = 1) by virtue of its secondary amine, whereas its closest positional isomers—1-benzyl-2-methylpyrrolidine (CAS 774-91-4) and 2-benzyl-1-methylpyrrolidine (CAS 4266-03-9)—are tertiary amines with zero N–H hydrogen bond donors (HBD = 0). This is directly evidenced by the computed molecular descriptors: PubChem reports HBD = 1 for the target compound [1], while the N-benzyl and N-methyl substitution patterns of the isomers preclude N–H donor capacity entirely . The presence of an N–H donor enables hydrogen-bond-directed molecular recognition, salt bridge formation, and derivatization via N-acylation, N-sulfonylation, or N-alkylation—reactivity space that is foreclosed in the tertiary amine isomers. For procurement decisions in medicinal chemistry programs, this single structural parameter determines whether the building block can participate as a hydrogen bond donor in target engagement or serve as a handle for further synthetic elaboration.
| Evidence Dimension | Hydrogen Bond Donor Count (computed) |
|---|---|
| Target Compound Data | HBD = 1 (secondary amine; N–H present) [1] |
| Comparator Or Baseline | 1-Benzyl-2-methylpyrrolidine (CAS 774-91-4): HBD = 0 (tertiary amine; N-substituted); 2-Benzyl-1-methylpyrrolidine (CAS 4266-03-9): HBD = 0 (tertiary amine; N-substituted) |
| Quantified Difference | Absolute difference of 1 HBD unit; functional classification shift from secondary to tertiary amine |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) for target compound; structural assignment for isomers based on N-substitution pattern |
Why This Matters
The N–H donor enables subsequent N-functionalization (benzylation, acylation) that is essential for accessing nemonapride-class intermediates—a route inaccessible to tertiary amine isomers.
- [1] PubChem CID 66467362. 2-Benzyl-2-methylpyrrolidine Computed Properties: Hydrogen Bond Donor Count = 1. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1507010-39-0 (accessed 2026-05-02). View Source
